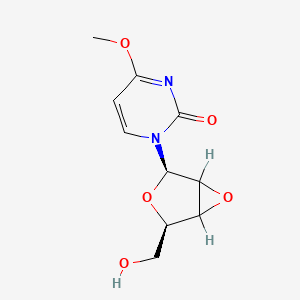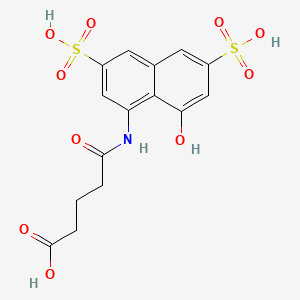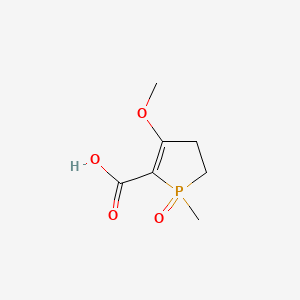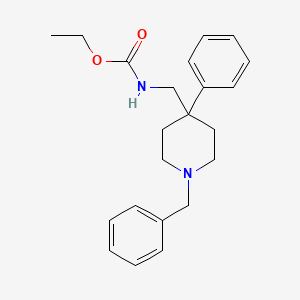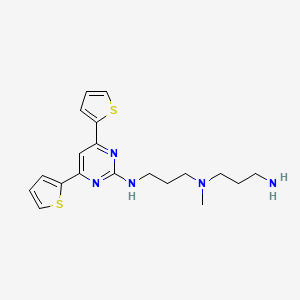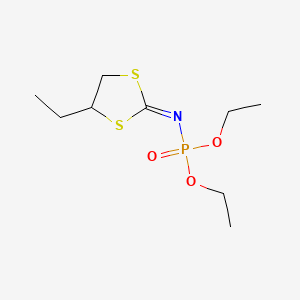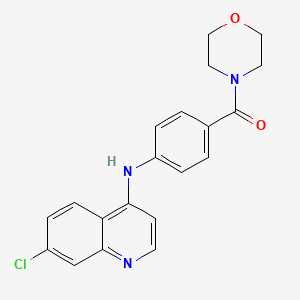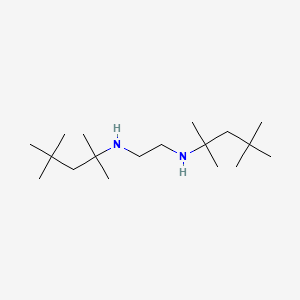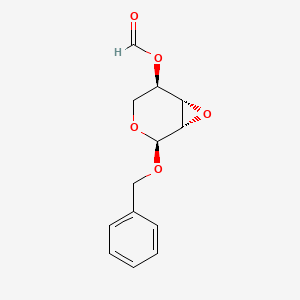
alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is characterized by the presence of a lyxopyranoside moiety, which is a six-membered ring form of the sugar lyxose, and a phenylmethyl group attached to the 2,3-anhydro formate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate typically involves the monotoluene-p-sulphonylation of methyl alpha-D-xylopyranoside. This reaction primarily yields the 2-sulphonate, which, upon treatment with alkali, produces a mixture of methyl 2,3-anhydro-alpha-D-lyxopyranoside and methyl 3,4-anhydro-alpha-D-arabinopyranoside . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
科学研究应用
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying glycosidic bonds and carbohydrate chemistry.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form glycosidic bonds and participate in various biochemical reactions. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in carbohydrate metabolism.
相似化合物的比较
Similar Compounds
- Methyl 2,3-anhydro-beta-L-lyxopyranoside
- Methyl 3,4-anhydro-beta-L-arabinopyranoside
- Methyl alpha-D-glucopyranoside
Uniqueness
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate is unique due to its specific structural features, including the 2,3-anhydro formate and the phenylmethyl group. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
108292-99-5 |
|---|---|
分子式 |
C13H14O5 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
[(1S,2S,5R,6S)-2-phenylmethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-yl] formate |
InChI |
InChI=1S/C13H14O5/c14-8-17-10-7-16-13(12-11(10)18-12)15-6-9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11+,12+,13+/m1/s1 |
InChI 键 |
VYHBCBRJKYYXGH-VOAKCMCISA-N |
手性 SMILES |
C1[C@H]([C@H]2[C@H](O2)[C@H](O1)OCC3=CC=CC=C3)OC=O |
规范 SMILES |
C1C(C2C(O2)C(O1)OCC3=CC=CC=C3)OC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



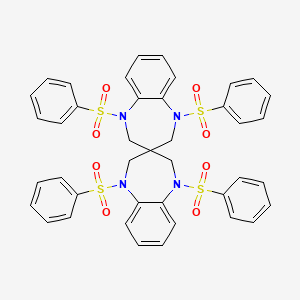
![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)
